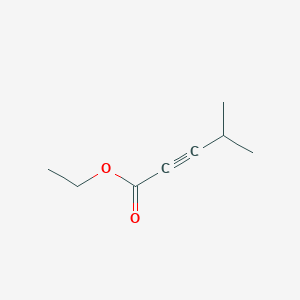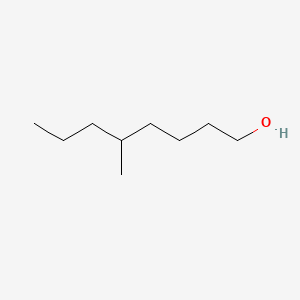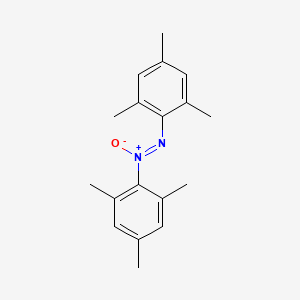
Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide
Vue d'ensemble
Description
Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is a chemical compound with the molecular formula C18H22N2O. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a diazene moiety, with an oxide group attached to the nitrogen atom.
Applications De Recherche Scientifique
Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide typically involves the reaction of 2,4,6-trimethylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with an appropriate oxidizing agent to yield the desired diazene oxide compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and to achieve high yields of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and safety of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazene oxide back to the corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds .
Mécanisme D'action
The mechanism of action of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide involves its interaction with molecular targets through its diazene and aromatic moieties. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect various biochemical pathways and cellular processes, contributing to its potential biological activities .
Comparaison Avec Des Composés Similaires
Diazene, bis(2,4,6-trimethylphenyl)-: This compound lacks the oxide group and may have different reactivity and properties.
Diazene, bis(2,4,6-dimethylphenyl)-, 1-oxide: Similar structure but with fewer methyl groups, leading to differences in steric and electronic effects.
Diazene, bis(2,4,6-trimethylphenyl)-, 2-oxide: An isomer with the oxide group attached to a different position on the diazene moiety.
Uniqueness: Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
oxido-(2,4,6-trimethylphenyl)-(2,4,6-trimethylphenyl)iminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-11-7-13(3)17(14(4)8-11)19-20(21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPECXSXHWHXFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=[N+](C2=C(C=C(C=C2C)C)C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498233 | |
| Record name | 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-71-3 | |
| Record name | 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


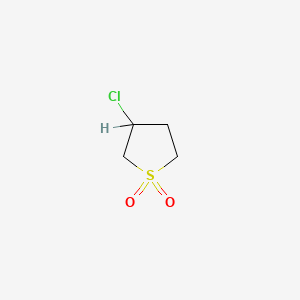


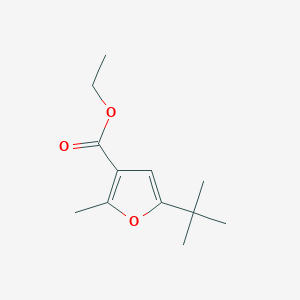
![1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone](/img/structure/B3052105.png)
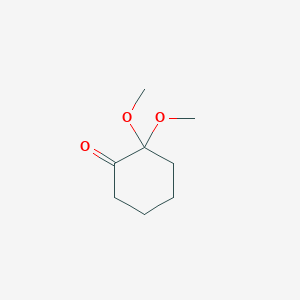
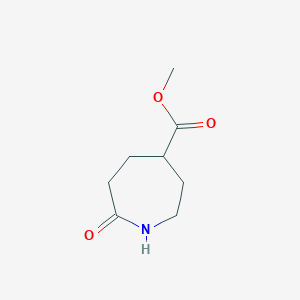
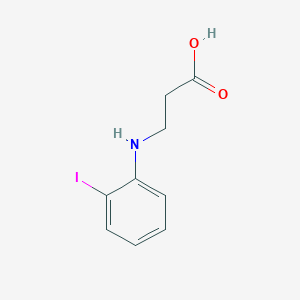
![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)
